Superior Stability of TES-Protected Alkynes Under Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conditions
Under standard CuAAC conditions, the trimethylsilyl (TMS) protecting group is labile, leading to premature alkyne deprotection and uncontrolled oligomerization. In a systematic screening, the triethylsilyl (TES) group demonstrated significantly higher robustness, enabling its use in iterative click chemistry sequences where a TMS group would fail [1]. This stability allows for the selective reaction of the methyl ketone functionality of 3-Butyn-2-one, 4-(triethylsilyl)-, such as in enolate alkylations or condensations, while the protected alkyne remains intact for a later-stage CuAAC reaction.
| Evidence Dimension | Stability of Silyl-Protected Alkyne Under CuAAC Conditions |
|---|---|
| Target Compound Data | Robust; survives CuAAC reaction conditions. |
| Comparator Or Baseline | TMS-protected alkyne: Labile; undergoes premature deprotection under CuAAC conditions. |
| Quantified Difference | Qualitative observation of stability vs. lability; enables sequential multi-step synthesis. |
| Conditions | Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) conditions. |
Why This Matters
This stability enables sequential, multi-step syntheses where the alkyne must be 'clicked' in the final stage, preventing yield loss and complex purification from premature reactions.
- [1] Gauthier, S., et al. Click à la carte: robust semi-orthogonal alkyne protecting groups for multiple successive azide/alkyne cycloadditions. Tetrahedron, 2009, 65, 7597-7602. View Source
